molecular formula C17H22BrN3O4 B7702850 4-(3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbutanamide

4-(3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbutanamide

Cat. No. B7702850
M. Wt: 412.3 g/mol
InChI Key: XIGCUWYQHDRGIL-UHFFFAOYSA-N
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Description

4-(3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbutanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields of study.

Mechanism of Action

The mechanism of action of 4-(3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbutanamide involves the inhibition of inflammatory mediators and the modulation of pain pathways. It has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not cause significant changes in biochemical and physiological parameters. However, further studies are needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbutanamide in lab experiments is its ability to selectively target certain pathways and enzymes, making it a useful tool for studying the mechanisms of certain diseases. However, one limitation is the lack of information on its long-term effects and potential toxicity.

Future Directions

There are several future directions for the study of 4-(3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbutanamide. One potential direction is the development of new analogs with improved potency and selectivity. Another direction is the study of its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity in humans.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of study. Its synthesis method has been established, and it has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.

Synthesis Methods

The synthesis of 4-(3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbutanamide involves the reaction of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N-ethylbutanamide in the presence of a coupling agent. This method has been established in the literature and has been used to produce the compound for scientific research purposes.

Scientific Research Applications

The compound 4-(3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbutanamide has been studied for its potential applications in various fields of study. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O4/c1-4-19-14(22)7-6-8-15-20-17(21-25-15)11-9-12(18)16(23-3)13(10-11)24-5-2/h9-10H,4-8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGCUWYQHDRGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC1=NC(=NO1)C2=CC(=C(C(=C2)Br)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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